REACTION_CXSMILES
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[CH3:1][C:2]1[C:8]([CH3:9])=[CH:7][CH:6]=[C:5]([N+:10]([O-])=O)[C:3]=1[NH2:4]>CO.[Ni]>[CH3:1][C:2]1[C:8]([CH3:9])=[CH:7][CH:6]=[C:5]([NH2:10])[C:3]=1[NH2:4]
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Name
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|
Quantity
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83 g
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Type
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reactant
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Smiles
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CC1=C(N)C(=CC=C1C)[N+](=O)[O-]
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Name
|
|
Quantity
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1000 mL
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Type
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solvent
|
Smiles
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CO
|
Name
|
|
Quantity
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5 g
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Type
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catalyst
|
Smiles
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[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
On completion, the reaction mixture was filtered
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Type
|
CUSTOM
|
Details
|
the mother liquor was evaporated to dryness
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Type
|
CUSTOM
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Details
|
to give a dark solid as the product
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=CC=C1C)N)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |